molecular formula C14H9ClN2O2S B2987398 (5Z)-4-(4-chloroanilino)-5-(furan-2-ylmethylidene)-1,3-thiazol-2-one CAS No. 1164518-97-1

(5Z)-4-(4-chloroanilino)-5-(furan-2-ylmethylidene)-1,3-thiazol-2-one

Cat. No. B2987398
M. Wt: 304.75
InChI Key: ZWSPHOGMDVRJAJ-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-4-(4-chloroanilino)-5-(furan-2-ylmethylidene)-1,3-thiazol-2-one is a chemical compound that belongs to the class of thiazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

Anticancer Activity

This compound and its derivatives have been synthesized and evaluated for their anticancer properties. For instance, derivatives containing the thiazolidinone framework have exhibited moderate to strong antiproliferative activity against human leukemia cell lines in a dose-dependent manner. The presence of electron-donating groups on the thiazolidinone moiety has been identified as a significant factor contributing to its anticancer property, with certain derivatives showing potent activity on tested cell lines (Chandrappa et al., 2009). Similarly, another study synthesized 4-aminothiazol-2(5H)-one derivatives and conducted antitumor activity screening, revealing low to moderate anticancer activity with significant selectivity on certain cancer cell lines (Kaminskyy et al., 2015). These findings underscore the compound's potential in cancer therapy, offering insights into structural modifications that could enhance its therapeutic efficacy.

Antimicrobial Activity

Research has also extended into the antimicrobial domain, where synthesized derivatives based on the thiazolidinone scaffold have shown promising results. For example, a study involving the synthesis and evaluation of thiazolopyrimidine derivatives revealed their significant antinociceptive (pain-relieving) and anti-inflammatory properties, suggesting potential applications beyond cancer treatment (Selvam et al., 2012). This diversification in application highlights the compound's versatility in medicinal chemistry.

Chemical Synthesis and Structural Analysis

The compound's synthesis and structural elucidation have been key areas of research, providing foundational knowledge for further exploration of its applications. Studies involving the catalytic synthesis, quantum chemical analysis, and molecular docking of chalcone derivatives containing the compound's framework have contributed to understanding its antioxidant properties, showcasing the importance of structural analysis in identifying potential biological activities (Prabakaran et al., 2021).

properties

IUPAC Name

(5Z)-4-(4-chlorophenyl)imino-5-(furan-2-ylmethylidene)-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S/c15-9-3-5-10(6-4-9)16-13-12(20-14(18)17-13)8-11-2-1-7-19-11/h1-8H,(H,16,17,18)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSPHOGMDVRJAJ-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C2C(=NC3=CC=C(C=C3)Cl)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=NC3=CC=C(C=C3)Cl)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-4-(4-chloroanilino)-5-(furan-2-ylmethylidene)-1,3-thiazol-2-one

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